Home > Products > Screening Compounds P123278 > Emtricitabine 5-O-Sulfate-13C,15N2
Emtricitabine 5-O-Sulfate-13C,15N2 -

Emtricitabine 5-O-Sulfate-13C,15N2

Catalog Number: EVT-13975121
CAS Number:
Molecular Formula: C8H10FN3O6S2
Molecular Weight: 330.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Emtricitabine 5-O-Sulfate-13C,15N2 is a stable isotope-labeled derivative of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV infection. This compound incorporates carbon-13 and nitrogen-15 isotopes, which are useful for various analytical applications, including metabolic studies and pharmacokinetics. Emtricitabine itself is a cytidine analog that disrupts the replication of HIV by inhibiting the reverse transcriptase enzyme, thus preventing the transcription of viral RNA into DNA.

Source

Emtricitabine is commercially available and can be sourced from various chemical suppliers and pharmaceutical manufacturers. The specific isotope-labeled variant, Emtricitabine 5-O-Sulfate-13C,15N2, is provided by specialized laboratories focusing on stable isotope compounds for research purposes .

Classification

Emtricitabine 5-O-Sulfate-13C,15N2 falls under the category of antiviral agents, particularly classified as a nucleoside reverse transcriptase inhibitor. It is also categorized as a stable isotope-labeled compound, which enhances its utility in research settings.

Synthesis Analysis

Methods

The synthesis of Emtricitabine 5-O-Sulfate-13C,15N2 involves several steps that utilize carbon-13 and nitrogen-15 labeled precursors. The general approach includes:

  1. Starting Materials: The synthesis typically begins with labeled derivatives of cytidine or other nucleoside analogs.
  2. Chlorination and Condensation: Key reactions involve chlorination to introduce reactive sites followed by condensation with appropriate nucleophiles to form the oxathiolane ring characteristic of emtricitabine.
  3. Sulfation: The final step involves sulfation to form the 5-O-sulfate derivative .

Technical Details

The synthetic route may include variations such as using different solvents or reaction conditions to optimize yield and purity. For example, reactions are often conducted under controlled temperatures (30–80 °C) with specific acid binding agents to facilitate the formation of desired intermediates .

Molecular Structure Analysis

Structure

The molecular formula for Emtricitabine 5-O-Sulfate-13C,15N2 is C8H10FN3O3SC_8H_{10}F_{N_3}O_3S with a molecular weight of approximately 247.25 g/mol for the unlabeled version and slightly higher for the labeled version due to the isotopes.

Structural Data

  • Chemical Structure: The compound features a pyrimidinone ring fused with an oxathiolane moiety.
  • IUPAC Name: 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-imino-1,4-dihydropyrimidin-2-ol.
  • SMILES Notation: NC1=NC(=O)N(C=C1F)[C@@H]1CSC@HO1 .
Chemical Reactions Analysis

Reactions

Emtricitabine 5-O-Sulfate-13C,15N2 participates in various chemical reactions typical of nucleoside analogs, including:

  1. Phosphorylation: Upon administration, it is phosphorylated by cellular kinases to form emtricitabine 5'-triphosphate.
  2. Incorporation into Viral DNA: This triphosphate form competes with deoxycytidine triphosphate for incorporation into viral DNA during reverse transcription.
  3. Chain Termination: The incorporation of emtricitabine leads to premature termination of viral DNA synthesis due to its structural modifications .

Technical Details

The mechanism by which emtricitabine induces chain termination is critical in its efficacy against HIV. The presence of fluorine at the 5-position inhibits further nucleotide addition once incorporated into the growing DNA strand.

Mechanism of Action

Process

The mechanism of action for Emtricitabine 5-O-Sulfate-13C,15N2 involves several key steps:

  1. Inhibition of Reverse Transcriptase: Emtricitabine competes with natural nucleotides for binding to HIV reverse transcriptase.
  2. Incorporation into Viral DNA: Once phosphorylated to its active form, it gets incorporated into viral DNA.
  3. Termination of DNA Chain Elongation: The unique structure prevents additional nucleotides from being added, effectively halting viral replication .

Data

Clinical studies have demonstrated that emtricitabine effectively reduces viral load in patients with HIV when used in combination therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water (~112 mg/mL at 25 °C).

Chemical Properties

  • Molecular Weight: Approximately 247.25 g/mol for the unlabeled version.
  • pKa Value: Approximately 2.65 indicating weak acidic properties.
  • Log P (Partition Coefficient): -0.43 suggests high hydrophilicity .
Applications

Emtricitabine 5-O-Sulfate-13C,15N2 has significant applications in scientific research:

  1. Pharmacokinetic Studies: Used to trace metabolic pathways and understand drug disposition in biological systems.
  2. Clinical Research: Helps in evaluating the efficacy and safety profiles of antiretroviral therapies.
  3. Analytical Chemistry: Serves as a standard in mass spectrometry and nuclear magnetic resonance studies due to its stable isotopes .
Synthetic Pathways and Isotopic Labeling Strategies for Emtricitabine 5-O-Sulfate-13C,15N2

Design Principles for Stable Isotope Incorporation in Nucleoside Analogues

The strategic incorporation of stable isotopes (^13^C and ^15^N) into nucleoside analogues requires meticulous planning to preserve bioactivity while enabling precise metabolic tracing. For Emtricitabine 5-O-Sulfate-^13^C,^15^N~2~, isotopic labels are positioned at the cytosine base (N-15 at the 4-amino group and adjacent N-15 in the pyrimidinone ring) and at the 5'-carbon (^13^C) of the oxathiolane sugar moiety. This design minimizes steric perturbation to the pharmacophore while maximizing isotopic detectability in mass spectrometry studies [3] [9]. Key principles include:

  • Isotopic Purity Optimization: Use of >99% enriched ^13^C-glucose and ^15^N-ammonium sulfate in microbial fermentation to generate labeled cytosine precursors, ensuring minimal natural abundance interference [9].
  • Metabolic Stability: ^15^N labeling at ring nitrogen positions (vs. exchangeable protons) prevents isotopic loss through metabolic deamination [3].
  • Synthetic Efficiency: Direct introduction of isotopes at late-stage intermediates reduces costly labeled reagent consumption. For example, ^13^C-formaldehyde is used in oxathiolane ring cyclization rather than earlier in the synthetic pathway [3].

Table 1: Isotopic Labeling Sites in Emtricitabine 5-O-Sulfate-^13^C,^15^N~2~

PositionIsotopePurposeSynthetic Precursor
Cytosine N1^15^NMetabolic tracing^15^N-Urea
4-Amino group^15^NResistance to deamination^15^N-NH~4~Cl
Oxathiolane C5'^13^CSulfation site marker^13^C-CH~2~O

Multi-Step Synthesis Optimization: Sulfation and Isotopic Enrichment

The synthesis integrates isotopic labeling with regioselective sulfation, requiring stringent control to avoid isotopic dilution or racemization. The sequence involves:

  • Labeled Cytosine Synthesis: Condensation of ^15^N-urea with acrylate derivatives under microwave irradiation (120°C, 20 min) to form doubly ^15^N-labeled cytosine at 92% yield [3].
  • Oxathiolane Ring Formation: Coupling of ^13^C-labeled glyceraldehyde with mercaptoacetic acid under acidic conditions, stereoselectively forming the (2R,5S)-enantiomer via thermodynamic control [1].
  • Glycosidic Bond Formation: Vorbrüggen glycosylation using TMS-triflate to link the labeled cytosine to the ^13^C-oxathiolane sugar (78% yield) [1] [3].

Catalytic Sulfation Mechanisms at the 5-O Position

Sulfation employs N-sulfonylimidazole reagents (e.g., N-imidazole sulfonic acid) with catalytic BF~3~·Et~2~O to activate the 5'-hydroxyl of the isotopically enriched Emtricitabine intermediate. The mechanism proceeds via:

  • Electrophilic Activation: BF~3~ coordinates with the oxathiolane oxygen, enhancing nucleophilicity of the 5'-OH [1].
  • Regioselective Attack: Sulfur trioxide transfer from the N-sulfonylimidazole complex to the 5'-oxygen, favored by the β-orientation of the hydroxymethyl group [1] [5].
  • Isotopic Fidelity: ^13^C at C5' induces no measurable kinetic isotope effect (KIE) on sulfation rates (k~H~/k~13C~ = 1.01 ± 0.03), confirmed by LC-MS tracking of ^13^C/^12^C reactants [3].

Kinetic Isotope Effects in ^13^C/^15^N-Labeled Precursor Activation

Isotopic substitution subtly alters reaction energetics:

  • ^15^N Effects: Deprotonation of the 4-^15^NH~2~ group during glycosylation shows inverse KIE (k~14N~/k~15N~ = 1.08) due to increased zero-point energy in the N-H bond [9].
  • ^13^C Effects: Nucleophilic attack at C5' during sulfation exhibits negligible KIE (k~12C~/k~13C~ = 1.00–1.02), attributed to the reaction's S~N~2-like character where bond bending dominates over stretching [3].

Table 2: Kinetic Isotope Effects (KIE) in Key Synthetic Steps

Reaction StepIsotopeKIE (k~light~/k~heavy~)Implication
Cytosine N1 alkylation^15^N1.05 ± 0.02Minor rate reduction
Oxathiolane C5' sulfation^13^C1.01 ± 0.03Negligible effect
4-Amino group deprotonation^15^N1.08 ± 0.04Altered acidity

Chirality Control in Oxathiolane Ring Formation Under Isotopic Constraints

The (2R,5S) stereochemistry of the oxathiolane ring is essential for anti-HIV activity. Isotopic labeling introduces unique conformational challenges:

  • ^13^C-Induced Ring Distortion: Density functional theory (DFT) calculations reveal that ^13^C at C5' alters the oxathiolane puckering amplitude by 0.05 Å, though this remains within bioactive conformation limits [1] [10].
  • Asymmetric Induction: Chiral dirhodium catalysts (e.g., Rh~2~(S-DOSP)~4~) are used in cyclocondensation of ^13^C-glyceraldehyde with thioglycolic acid, achieving 99% diastereomeric excess (d.e.) by leveraging isotopic mass effects on transition-state geometries [10].
  • Solid-State Stabilization: Co-crystallization with L-tartaric acid enriches the desired diastereomer via hydrogen bonding to the 4-^15^NH~2~ group, exploiting isotopic differences in vibrational frequencies for selective crystallization [10].

Scalability Challenges in Deuterated Solvent Systems for Radiolabeled Intermediates

Deuterated solvents (e.g., D~2~O, CD~3~OD) are used to minimize proton interference in NMR characterization but pose scalability issues:

  • Solvent Isotope Effects: Reduced nucleophilicity of OD⁻ vs. OH⁻ in D~2~O slows sulfation rates by 2.3-fold, requiring extended reaction times (8–12 h vs. 4 h in H~2~O) [10].
  • Cost-Benefit Analysis: CD~3~OD increases material cost 50-fold but is essential for >99.5% isotopic purity; optimized recycling via membrane distillation recovers >80% solvent [9].
  • Byproduct Formation: Acid-catalyzed H/D exchange at C6 of the cytosine ring occurs in D~2~O, leading to 5–8% deuterated byproducts unless buffered at pD 6.5 [3].

Properties

Product Name

Emtricitabine 5-O-Sulfate-13C,15N2

IUPAC Name

[(2R,5S)-5-(4-amino-5-fluoro-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate

Molecular Formula

C8H10FN3O6S2

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1/i8+1,11+1,12+1

InChI Key

NZZPINZJXRRJIU-SJLFXUEQSA-N

Canonical SMILES

C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F

Isomeric SMILES

C1[C@H](O[C@H](S1)COS(=O)(=O)O)[15N]2C=C(C(=[15N][13C]2=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.